molecular formula C15H18O2 B1675477 Lindenenol CAS No. 26146-27-0

Lindenenol

Cat. No. B1675477
CAS RN: 26146-27-0
M. Wt: 230.3 g/mol
InChI Key: XRDJYSVGPBJZSG-PSDLAXTLSA-N
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Description

Lindenenol is a compound with the molecular weight of 230.31 . It is isolated from Radix linderae and has been found to have antioxidant and antibacterial activities .


Molecular Structure Analysis

The IUPAC name for Lindenenol is (4R,4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa [2,3]indeno [5,6-b]furan-4-ol . The crystal structure of Lindenenol has been determined from a three-dimensional X-ray analysis .


Chemical Reactions Analysis

The structure of Lindenenol was correlated chemically with other natural products, having the same fundamental skeleton; lindenenol, lindenenyl acetate, lindenenone, linderoxide and isolinderoxide, isolated from Lindera strychnifolia .


Physical And Chemical Properties Analysis

Lindenenol is a solid compound . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.4±30.0 °C at 760 mmHg, and a flash point of 114.3±24.6 °C . It also has a molar refractivity of 65.0±0.4 cm^3 .

Scientific Research Applications

Phytochemical Studies

Lindenenol is a major sesquiterpenoid in Lindera chunii . It’s a lindenane-type sesquiterpenoid unit . These findings instigated interest in discovering more bioactive constituents from L. chunii .

Cytotoxic Activity

Lindenenol has been found to show moderate cytotoxic activity against the HeLa cell line . This suggests potential applications in cancer research and treatment.

Anti-Inflammatory Activity

Lindenane sesquiterpenoids (LSs), which Lindenenol is a part of, have been found to have anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Antitumor Activity

LSs have also been found to have antitumor activities . This suggests potential applications in cancer research and treatment.

Anti-Infective Activity

LSs have been found to have anti-infective activities . This suggests potential applications in the treatment of infectious diseases.

Chemical Synthesis

Lindenenol has been the subject of chemical synthesis studies . This suggests potential applications in the field of synthetic chemistry.

Biomimetic Conversion

Lindenenol has been the subject of biomimetic conversion studies . This suggests potential applications in the field of biomimicry.

Biosynthesis

Lindenenol has been the subject of biosynthesis studies . This suggests potential applications in the field of biosynthesis.

Safety and Hazards

The safety data sheet for Lindenenol can be found at the provided link . It’s important to handle this compound with care and follow the safety guidelines provided.

Future Directions

While Lindenenol has been found to have antioxidant and antibacterial activities , more research is needed to fully understand its potential applications and benefits. Future studies may focus on exploring its mechanism of action and potential uses in medicine.

properties

IUPAC Name

(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDJYSVGPBJZSG-PSDLAXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949025
Record name 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26146-27-0
Record name Lindenenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26146-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lindenenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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